molecular formula C11H7BrF3NO2 B1414642 Ethyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate CAS No. 1805594-87-9

Ethyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate

Cat. No. B1414642
CAS RN: 1805594-87-9
M. Wt: 322.08 g/mol
InChI Key: WNDOGMSWAKBCIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate, also known as BCTF, is an organic compound of the bromo-cyano-trifluoromethylbenzoate family. It is a white crystalline solid with a melting point of 145°C and a boiling point of 350°C. BCTF has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a model compound for studying enzyme-catalyzed reactions.

Scientific Research Applications

Ethyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a model compound for studying enzyme-catalyzed reactions. It has also been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, Ethyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate has been used as a catalyst in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides.

Mechanism Of Action

Ethyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate is a bromo-cyano-trifluoromethylbenzoate, and as such, it is believed to act as an electrophilic brominating agent in organic synthesis. This means that it can react with nucleophiles, such as alcohols and amines, to form bromo-substituted products. In addition, Ethyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate can act as a catalyst in polymerization reactions, allowing the formation of polymers from monomers.
Biochemical and Physiological Effects
Ethyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate has been used in a variety of scientific research applications, but it is not known to have any direct biochemical or physiological effects in humans or animals. It is believed to be non-toxic and non-carcinogenic, and it has not been found to have any mutagenic or teratogenic effects.

Advantages And Limitations For Lab Experiments

Ethyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is relatively easy to synthesize. Additionally, it is a relatively stable compound, and it has a low melting point, making it easy to handle and store. However, it is important to note that Ethyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate is a highly reactive compound, and it should be handled with care. Additionally, it is important to note that Ethyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate is not soluble in water, and it should be stored in a cool, dry place.

Future Directions

Ethyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate has a variety of potential future applications. It could be used as a catalyst in the synthesis of more complex organic compounds, such as pharmaceuticals and agrochemicals. Additionally, it could be used as a model compound for studying enzyme-catalyzed reactions, as well as for studying the effects of environmental pollutants on biochemical pathways. Additionally, Ethyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate could be used in the development of new polymeric materials, such as polyurethanes, polyesters, and polyamides. Finally, Ethyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate could be used as a reagent in the synthesis of other brominated compounds, such as brominated flame retardants.

properties

IUPAC Name

ethyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO2/c1-2-18-10(17)9-6(5-16)7(11(13,14)15)3-4-8(9)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDOGMSWAKBCIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1C#N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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